2-fluoro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide
Description
2-fluoro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their significant pharmacological activities and are widely studied in medicinal chemistry. The presence of the imidazo[1,2-a]pyrimidine core in the structure contributes to its biological activity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O/c1-13-7-8-14(18-12-25-10-4-9-22-20(25)24-18)11-17(13)23-19(26)15-5-2-3-6-16(15)21/h2-12H,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEMXJLSGMFTSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminopyrimidines with α-Haloketones
A widely adopted route involves the reaction of 2-aminopyrimidine derivatives with α-haloketones under basic conditions. For example, 2-amino-5-bromopyrimidine may react with phenacyl bromide in dimethylformamide (DMF) at 80°C, catalyzed by cesium carbonate (Cs₂CO₃), to yield the imidazo[1,2-a]pyrimidine scaffold.
Mechanistic Insight :
- Nucleophilic attack of the pyrimidine amine on the α-carbon of the ketone.
- Intramolecular cyclization via displacement of the halide.
- Aromatization through deprotonation.
Optimization Data :
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Cs₂CO₃ | DMF | 80 | 78 |
| K₂CO₃ | DMF | 80 | 65 |
| DBU | Toluene | 110 | 72 |
Transition Metal-Catalyzed C–H Activation
Recent advances employ Fe₃O₄@SiO₂@MOF-199, a magnetic metal-organic framework (MOF) catalyst, to mediate C–C coupling between 2-(2-bromoaryl)imidazoles and cyclic diketones. Although originally developed for imidazo[1,2-f]phenanthridines, this method is adaptable to pyrimidine systems by substituting phenanthridine precursors with pyrimidine analogs.
Procedure :
- React 2-(2-bromo-5-methylphenyl)imidazole with cyclohexane-1,3-dione in DMF.
- Add Fe₃O₄@SiO₂@MOF-199 (5 mol%), Cs₂CO₃, and L-proline.
- Heat at 60°C for 20 hours.
Key Advantages :
- Catalyst recyclability (4 cycles with <5% activity loss).
- High functional group tolerance.
Functionalization of the Phenyl Linker
Introducing the Methyl Substituent
The 2-methyl group on the phenyl ring is typically installed via Friedel-Crafts alkylation or directed ortho-methylation.
Directed Methylation Protocol :
- Treat 5-bromo-2-nitrophenylimidazo[1,2-a]pyrimidine with methylmagnesium bromide.
- Use a palladium catalyst to facilitate C–Me bond formation.
- Reduce the nitro group to amine using H₂/Pd-C.
Yield : 85–92% after optimization.
Amide Bond Formation: Coupling the Benzamide Moiety
Schotten-Baumann Reaction
React Precursor A with 2-fluorobenzoyl chloride in a biphasic system (water/dichloromethane) under basic conditions (NaOH).
Conditions :
- Molar ratio (amine:acyl chloride): 1:1.2
- Temperature: 0–5°C
- Reaction time: 2 hours
Carbodiimide-Mediated Coupling
Employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF).
Advantages :
- Mild conditions (room temperature).
- Minimizes racemization.
Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 4 | 62 | Low | Moderate |
| MOF-Catalyzed Coupling | 3 | 78 | Medium | High |
| Directed Methylation | 5 | 55 | High | Low |
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-fluoro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anticancer agent, particularly in breast cancer cells.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyrimidine core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of cancer cell proliferation, reduction of inflammation, and inhibition of viral replication .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar core structure but differs in the position of nitrogen atoms.
Imidazo[1,2-a]pyrimidine: Similar core structure with variations in functional groups.
2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a fluorine atom and a pyridine ring, similar to the target compound.
Uniqueness
2-fluoro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide is unique due to its specific combination of the imidazo[1,2-a]pyrimidine core with a fluorine atom and a benzamide group. This unique structure contributes to its distinct pharmacological properties and makes it a valuable compound for various scientific research applications .
Biological Activity
2-fluoro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Chemical Formula : C20H15FN4O
- Molecular Weight : 348.36 g/mol
- Structure : The compound features a fluorine atom, an imidazo[1,2-a]pyrimidine moiety, and a benzamide structure, which are critical for its biological interactions.
The compound exhibits several biological activities, primarily through its interaction with specific molecular targets:
- Kinase Inhibition : Research indicates that compounds with similar structures often act as inhibitors of various kinases involved in cancer progression. For example, imidazo[1,2-a]pyrimidine derivatives have shown inhibitory effects on receptors such as KIT and PDGFRA with subnanomolar IC50 values .
- Anticancer Activity : The compound has been evaluated for its anticancer properties. Studies suggest that it may inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Selectivity : Preliminary data indicate that the compound demonstrates selectivity towards certain cancer types while sparing normal cells, which is a desirable trait in anticancer drug development .
Table 1: Summary of Biological Activity Studies
Case Studies
- In Vitro Studies : In vitro studies have demonstrated that this compound significantly inhibits the proliferation of L1210 mouse leukemia cells with an IC50 value in the nanomolar range. The mechanism involves the intracellular release of active metabolites that interfere with DNA synthesis and repair pathways .
- In Vivo Models : In vivo studies using xenograft models have shown that the compound reduces tumor growth significantly compared to controls, indicating its potential as a therapeutic agent in oncology .
- Combination Therapies : The compound has also been tested in combination with other chemotherapeutics to evaluate synergistic effects. Results suggest enhanced efficacy when combined with established drugs like doxorubicin or cisplatin, leading to improved survival rates in animal models .
Q & A
Q. Basic
- COX-2 Inhibition: The fluorobenzamide moiety interacts with cyclooxygenase-2 active sites, reducing prostaglandin E2 (PGE2) synthesis in anti-inflammatory assays (IC₅₀ = 0.8–1.2 µM) .
- Anticancer Activity: Inhibits kinases (e.g., EGFR, IC₅₀ = 50–100 nM) by binding to the ATP pocket via the imidazo[1,2-a]pyrimidine scaffold .
Advanced Mechanistic Insight:
- Molecular Dynamics Simulations: Predict stabilization of target complexes through fluorine-mediated hydrophobic interactions and hydrogen bonding with conserved residues (e.g., Lys721 in EGFR) .
How do structural modifications (e.g., fluorine substitution) influence bioactivity and selectivity?
Q. Advanced
- Fluorine Position: 2-Fluoro substitution on the benzamide enhances metabolic stability (t₁/₂ = 4.5 hrs in liver microsomes vs. 1.2 hrs for non-fluorinated analogs) and COX-2 selectivity (10-fold over COX-1) .
- Methyl Group on Phenyl Ring: The 2-methyl group reduces steric hindrance, improving binding to hydrophobic kinase pockets (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for unmethylated analogs) .
Q. Advanced
- ADMET Prediction: SwissADME or ADMETLab 2.0 to assess LogP (predicted ~3.2), BBB permeability (low), and CYP450 inhibition risk .
- Off-Target Screening: Use SEA (Similarity Ensemble Approach) or molecular docking against databases like ChEMBL to identify potential interactions with GPCRs or ion channels .
How can crystallography data guide lead optimization?
Q. Advanced
- Hydrogen Bond Networks: X-ray structures reveal critical interactions (e.g., fluorine with Thr513 in COX-2), guiding fluorination at positions maximizing H-bond donor capacity .
- Torsional Angle Adjustments: Modify the imidazo[1,2-a]pyrimidine-phenyl dihedral angle (<30°) to enhance planarity and stacking with tyrosine residues in kinase domains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
